molecular formula C10H13NO2 B8633175 methyl 2-[3-(aminomethyl)phenyl]acetate

methyl 2-[3-(aminomethyl)phenyl]acetate

Cat. No.: B8633175
M. Wt: 179.22 g/mol
InChI Key: SODIELMLQMRCBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[3-(aminomethyl)phenyl]acetate is a phenylacetate derivative characterized by a methyl ester group and a meta-oriented aminomethyl (-CH2NH2) substituent on the aromatic ring. Such compounds are often explored for antimicrobial, antitumor, or synthetic precursor applications .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 2-[3-(aminomethyl)phenyl]acetate

InChI

InChI=1S/C10H13NO2/c1-13-10(12)6-8-3-2-4-9(5-8)7-11/h2-5H,6-7,11H2,1H3

InChI Key

SODIELMLQMRCBL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-(aminomethyl)phenyl]acetate typically involves the esterification of benzeneacetic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

C9H9COOH+CH3OHC9H9COOCH3+H2O\text{C}_9\text{H}_9\text{COOH} + \text{CH}_3\text{OH} \rightarrow \text{C}_9\text{H}_9\text{COOCH}_3 + \text{H}_2\text{O} C9​H9​COOH+CH3​OH→C9​H9​COOCH3​+H2​O

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[3-(aminomethyl)phenyl]acetate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzeneacetic acid derivatives, while reduction can produce benzyl alcohol derivatives.

Scientific Research Applications

methyl 2-[3-(aminomethyl)phenyl]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 2-[3-(aminomethyl)phenyl]acetate involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, influencing biological processes. The ester group can undergo hydrolysis, releasing the active acid form, which can further participate in biochemical reactions.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares methyl 2-[3-(aminomethyl)phenyl]acetate with analogs differing in substituent type, position, and ester groups.

Compound Name Molecular Formula Substituent (Position) Ester Group Molecular Weight (g/mol) Key Properties/Activities References
This compound C11H13NO2 -CH2NH2 (meta) Methyl 191.23 Hypothesized H-bond donor; potential bioactivity Inferred
Methyl 2-(4-hydroxyphenyl)acetate C9H10O3 -OH (para) Methyl 166.18 Antimicrobial activity (E. coli, S. aureus)
Ethyl 2-[3-(methylamino)phenyl]acetate C11H15NO2 -NHCH3 (meta) Ethyl 193.24 Higher logP (2.6); improved lipophilicity
Butyl 2-(4-hydroxyphenyl)acetate C12H16O3 -OH (para) Butyl 208.25 Enhanced lipid solubility; antimicrobial potential
Methyl 2-phenylacetoacetate C11H12O3 -COCH3 (α-keto) Methyl 192.21 Precursor for amphetamines; crystalline solid
Methyl 3-hydroxyphenylacetate C9H10O3 -OH (meta) Methyl 166.18 Increased acidity (pKa ~9.5); SDS available

Key Observations:

  • Substituent Position: Meta-substituted derivatives (e.g., aminomethyl or hydroxyl groups) exhibit distinct electronic effects compared to para-substituted analogs. For example, methyl 2-(4-hydroxyphenyl)acetate (para-OH) shows antimicrobial activity , while meta-substituted derivatives may prioritize different biological targets.
  • Functional Groups: The α-keto group in methyl 2-phenylacetoacetate increases reactivity, making it a key intermediate in illicit drug synthesis .
Antimicrobial Activity
  • Methyl 2-(4-hydroxyphenyl)acetate inhibits E. coli and S. aureus at MIC values of 16–32 µg/mL, attributed to phenolic hydroxyl group interactions with bacterial membranes .
  • Ethyl 2-phenylacetoacetate derivatives (e.g., compound 25 in ) exhibit activity against S. aureus and Fusarium oxysporum, though mechanisms remain unclear .

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